molecular formula C15H16FNO3 B2591633 N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide CAS No. 1797184-10-1

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide

Cat. No.: B2591633
CAS No.: 1797184-10-1
M. Wt: 277.295
InChI Key: GPKDGTYSCBSYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide is a synthetic organic compound with the molecular formula C15H16FNO3 This compound is of interest due to its unique chemical structure, which includes a furan ring, a fluorophenyl group, and a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide typically involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with furan-3-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chlorophenyl)-2-methoxypropyl]furan-3-carboxamide
  • N-[2-(2-Bromophenyl)-2-methoxypropyl]furan-3-carboxamide
  • N-[2-(2-Iodophenyl)-2-methoxypropyl]furan-3-carboxamide

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-15(19-2,12-5-3-4-6-13(12)16)10-17-14(18)11-7-8-20-9-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKDGTYSCBSYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=COC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.